5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine
Overview
Description
5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine (5-O-CPM-8-DCPA-Adenosine), also known as 5-O-CPM-8-DCPA-Adenosine, is an adenosine analogue that has been found to exhibit a wide range of biological activities. It has been studied for its potential use as an anti-cancer agent, an anti-inflammatory agent, and an antiviral agent. 5-O-CPM-8-DCPA-Adenosine is a novel compound that has been developed in recent years and has shown promising results in preclinical studies.
Scientific Research Applications
Biological and Chemical Properties of Adenosine Derivatives
Adenosine derivatives, including those with modifications like "5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine," are explored for their roles in various biological processes. S-Adenosylmethionine (SAM or AdoMet), for instance, is a crucial biological molecule involved in methylation, synthesis of polyamines, and initiation of radical-based metabolic reactions. The electrophilic character of carbon centers adjacent to the sulfur atom in SAM is central to its role in these processes (Fontecave, Atta, & Mulliez, 2004).
Synthesis and Modifications of Adenosine Derivatives
The synthesis of adenosine derivatives and their analogs, such as those with specific amino and alkyl substitutions, is a significant area of research. These compounds are studied for their structural and functional roles, with modifications aimed at enhancing their biological activity or stability. For example, the synthesis of new adenylate trimers containing amino groups at specific positions demonstrates the chemical versatility of adenosine derivatives and their potential for creating compounds with tailored properties (Kvasyuk et al., 1995).
Therapeutic Applications and Drug Design
Adenosine derivatives are also explored for their therapeutic potential, including as antimicrobial agents, in cancer therapy, and as modulators of adenosine receptors. The design and synthesis of organotin(IV) complexes with amino acetate functionalized Schiff bases, for instance, highlight the exploration of adenosine derivatives in developing new anticancer drugs (Basu Baul et al., 2009). Additionally, the study of adenosine agonists and antagonists for adenosine receptors suggests the potential for designing drugs that can selectively modulate receptor activity, with implications for treating various diseases (Kim, Ji, & Jacobson, 1996).
properties
IUPAC Name |
4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGGCBQORXDVTE-UMCMBGNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649014 | |
Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine | |
CAS RN |
1134156-31-2 | |
Record name | 5'-O-[(4-Cyanophenyl)methyl]-8-{[(3,4-dichlorophenyl)methyl]amino}adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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